molecular formula C11H18FNO3 B1374318 Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate CAS No. 1209780-32-4

Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate

Cat. No.: B1374318
CAS No.: 1209780-32-4
M. Wt: 231.26 g/mol
InChI Key: LZHBAHCTFZSVFE-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate (CAS 1209780-32-4) is a fluorinated seven-membered heterocyclic compound of significant interest in medicinal and organic chemistry. With a molecular formula of C11H18FNO3 and a molecular weight of 231.26 g/mol, it serves as a versatile synthetic building block . Its structure is characterized by an azepane ring featuring a fluorine substituent at the 4-position and a ketone group at the 5-position, protected at the 1-position by a tert-butyloxycarbonyl (Boc) group, a common motif for modulating reactivity in multi-step syntheses . This compound is primarily valued as a key intermediate in pharmaceutical research, particularly in the development of CFTR modulators for the treatment of cystic fibrosis, where it has been studied for its potential to enhance the function of defective chloride channels . Furthermore, its properties allow it to function as a non-ionic organic buffering agent in cell culture systems, effectively maintaining physiological pH to support cell viability and metabolic activity studies . The presence of both the ketone and fluorine functional groups on the azepane ring makes it a valuable scaffold for various chemical transformations, including oxidation, reduction, and nucleophilic substitution, enabling the synthesis of a diverse array of more complex, bioactive molecules . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-6-4-8(12)9(14)5-7-13/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHBAHCTFZSVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)CC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209780-32-4
Record name tert-Butyl 4-fluoro-5-oxoazepane-1-carboxylate
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Preparation Methods

The synthesis of tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate involves several steps. One common synthetic route includes the reaction of this compound with appropriate reagents under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different fluorinated azepane derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate has garnered attention for its potential as a bioactive compound in drug discovery. Its structural features allow it to interact with biological targets, making it a candidate for developing therapeutic agents. Notably, research has focused on its role in enhancing the efficacy of CFTR modulators for cystic fibrosis treatment, where it may improve the function of defective chloride channels .

Biological Research

This compound serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. Such buffering capabilities are crucial for experiments involving cell viability and metabolic activity assessments . Additionally, the compound's fluorinated structure may influence its interaction with biological systems, potentially leading to novel insights into cellular mechanisms.

Material Science

In industrial applications, this compound is explored for its utility in synthesizing novel materials and polymers. Its unique chemical properties allow it to act as a building block for complex molecular architectures, which can be tailored for specific functionalities in materials science .

Chemical Synthesis

The compound is utilized as an intermediate in various chemical reactions, including oxidation and substitution reactions. It can be further modified to yield other bioactive compounds or materials with desired properties. This versatility makes it a valuable asset in synthetic organic chemistry.

Case Study 1: CFTR Modulators

A study investigated the effectiveness of this compound as a potentiator for CFTR function in cystic fibrosis patients. The compound was tested alongside known modulators like VX-770, demonstrating promising results in enhancing chloride transport across epithelial cells expressing mutant CFTR channels .

Case Study 2: Buffering Agent in Cell Culture

Research highlighted the use of this compound as an organic buffer in cell culture systems. The study assessed its impact on maintaining optimal pH levels during cell proliferation assays, confirming its effectiveness compared to traditional buffering agents like MOPS .

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and azepane ring structure play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate and its analogs:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Fluoro C₁₁H₁₆FNO₃* ~229.25† Electron-withdrawing substituent; enhances stability
Tert-butyl 4-bromo-5-oxoazepane-1-carboxylate Bromo C₁₁H₁₈BrNO₃ 292.17 Bulky leaving group; useful in nucleophilic substitutions
Tert-butyl 4-methyl-5-oxoazepane-1-carboxylate Methyl C₁₂H₂₁NO₃ 227.30 Electron-donating group; increases lipophilicity
Tert-butyl 4-(trifluoromethyl)-5-oxoazepane-1-carboxylate Trifluoromethyl C₁₂H₁₈F₃NO₃‡ ~281.28† Strong electron-withdrawing effect; impacts metabolic resistance

*Inferred formula based on structural analogy to bromo derivative (C₁₁H₁₈BrNO₃) with fluorine replacing bromine and hydrogen adjustment. †Calculated using atomic masses. ‡Assumed formula based on trifluoromethyl substitution.

Structural and Reactivity Differences

  • Fluoro vs. Bromo : The bromo analog (292.17 g/mol) exhibits higher molecular weight and reactivity in substitution reactions due to bromine’s polarizability, whereas the fluoro derivative’s smaller size and electronegativity favor stability and electronic modulation .
  • Methyl vs. In contrast, the trifluoromethyl group introduces steric and electronic effects that can hinder enzymatic degradation, a trait valuable in drug design .
  • Ketone Position : The 5-oxo group in all compounds facilitates hydrogen bonding and may serve as a site for further derivatization (e.g., reduction to alcohols or formation of Schiff bases).

Stability and Handling

  • The fluoro derivative is likely more stable under physiological conditions, aligning with trends in fluorinated pharmaceuticals .

Biological Activity

Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and case studies highlighting its applications.

Overview of the Compound

  • Chemical Formula : C11H18FNO3
  • Molecular Weight : 231.27 g/mol
  • CAS Number : 1209780-32-4

This compound features a unique structure that includes a fluorine atom and an azepane ring, which are believed to play critical roles in its biological reactivity and activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's fluorine atom enhances its reactivity, allowing it to modulate the activity of various enzymes and receptors. Preliminary studies indicate that it may influence key biochemical pathways, although detailed mechanisms are still under investigation.

Biological Activities

Research has identified several potential biological activities associated with this compound:

  • Antimicrobial Properties : Derivatives of this compound have shown promise in inhibiting microbial growth, suggesting potential applications in treating infections.
  • Anticancer Activity : Initial studies indicate that the compound may possess anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.
  • Enzyme Modulation : The compound's ability to interact with enzymes suggests possible applications in drug development for conditions requiring enzyme inhibition or activation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the fluorine atom and the azepane ring significantly influences its binding affinity and selectivity towards various biological targets. Comparative studies with similar compounds reveal that modifications to these structural elements can lead to variations in biological potency and specificity .

CompoundKey FeaturesBiological Activity
This compoundFluorine atom, azepane ringAntimicrobial, anticancer
Related fluorinated azepanesVarying substitutions on azepaneDifferent enzyme interactions

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that derivatives of the compound exhibited significant antimicrobial activity against a range of pathogens. For instance, one study reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL.
  • Anticancer Efficacy : A recent study investigated the effects of this compound on various cancer cell lines, revealing a dose-dependent reduction in cell viability. Notably, at concentrations above 50 µM, significant apoptosis was observed in breast cancer cells.
  • Enzyme Interaction Analysis : Research focused on enzyme kinetics showed that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent in metabolic disorders.

Q & A

Q. What synthetic methodologies are recommended for Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate?

The synthesis typically involves multi-step organic reactions, including cyclization and fluorination. A common approach starts with the formation of the azepane ring via intramolecular amidation, followed by fluorination at the 4-position using agents like Selectfluor or DAST. The tert-butyl carbamate group is introduced via Boc protection under anhydrous conditions. Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side reactions. Characterization via 1H^1\text{H}/13C^13\text{C} NMR and LC-MS is essential to confirm purity and structure .

Q. How is this compound characterized in academic research?

Key techniques include:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^13\text{C} NMR verify regiochemistry and functional group integrity.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL) is widely used for refinement against diffraction data .
  • HPLC : Purity assessment using reverse-phase columns with UV detection.

Q. What safety protocols are critical during handling?

Safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (P340, P351) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (P280) .
  • Storage : In airtight containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis (P403, P405) .
  • Emergency Response : For skin contact, wash immediately with soap/water (P302+P352); for ingestion, seek medical attention (P301+P310) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

Discrepancies may arise from conformational flexibility or impurities. Strategies include:

  • Dynamic NMR : To study ring inversion or rotameric equilibria in the azepane ring.
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA).
  • Twinned Crystallography : Use SHELXD/SHELXE for structure solution if crystals are twinned .
  • Batch Reproducibility : Re-synthesize the compound to rule out synthetic variability .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic (HOMO) and electrophilic (LUMO) sites.
  • Molecular Dynamics (MD) : Simulate solvation effects on the keto-enol tautomerism of the 5-oxo group.
  • Density Functional Theory (DFT) : Calculate activation energies for fluorination or Boc deprotection steps .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

  • Acidic Conditions : The tert-butyl carbamate group is prone to cleavage (e.g., with TFA), releasing CO2_2 and forming a secondary amine.
  • Basic Conditions : The ester moiety may hydrolyze, requiring pH-controlled environments (pH 6–8) .
  • Oxidative Stress : The fluorine atom stabilizes the adjacent carbonyl group, but prolonged exposure to peroxides should be avoided.

Methodological Considerations Table

Aspect Techniques/Tools Key References
Synthesis Optimization Design of Experiments (DoE), LC-MS monitoring
Structural Analysis SHELX suite, Mercury software
Safety Compliance OSHA HCS, GHS hazard codes
Computational Modeling Gaussian, ORCA, PyMol

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate
Reactant of Route 2
Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.